4-[2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine
Description
Properties
IUPAC Name |
4-[2-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO4/c1-15-14-16(20-24-18(2,3)19(4,5)25-20)6-7-17(15)23-13-10-21-8-11-22-12-9-21/h6-7,14H,8-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQQWAKSXLAIIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCCN3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2246738-88-3 | |
| Record name | 4-{2-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4-[2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine (CAS: 690636-28-3) is a compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, mechanisms of action, and biological effects based on diverse research findings.
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H28BNO4 |
| Molecular Weight | 333.24 g/mol |
| IUPAC Name | 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine |
| Purity | 95% |
| CAS Number | 690636-28-3 |
The biological activity of this compound is largely attributed to its interaction with various biological pathways. It is believed to act as a modulator in cellular signaling pathways related to inflammation and cell proliferation.
Recent studies have shown that compounds containing boron-dioxaborolane moieties can influence the JAK-STAT signaling pathway, which is critical in immune responses and inflammation. This pathway is often implicated in diseases such as rheumatoid arthritis and cancer .
Anticancer Activity
Research indicates that derivatives of morpholine compounds exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The presence of the dioxaborolane group enhances the compound's ability to interact with cellular targets involved in cancer progression .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, which are key players in inflammatory diseases. This suggests potential therapeutic applications in conditions such as arthritis and inflammatory bowel disease .
Case Studies
- Cell Line Studies : In a study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to apoptosis induction through caspase activation .
- Animal Models : In vivo studies using murine models of rheumatoid arthritis demonstrated that administration of the compound led to decreased joint swelling and reduced levels of inflammatory markers in serum. Histological analysis showed less synovial inflammation compared to control groups .
Scientific Research Applications
Medicinal Chemistry
The incorporation of boron into organic molecules has been shown to enhance biological activity. The compound can serve as a boron-based drug candidate , particularly in the development of therapeutics targeting cancer and other diseases. Boron compounds have been recognized for their potential in:
- Targeted drug delivery : The ability to modify pharmacokinetics and biodistribution.
- Anticancer agents : Compounds containing boron have been studied for their effectiveness in inhibiting tumor growth and metastasis.
Materials Science
The morpholine derivative can be utilized in the synthesis of advanced materials:
- Polymer Chemistry : It can act as a monomer or crosslinker in the production of polymers with specific properties such as enhanced thermal stability or chemical resistance.
- Nanomaterials : The compound may be involved in the fabrication of nanostructured materials for applications in electronics or catalysis.
Biochemistry
In biochemical applications, the compound's unique structure allows it to interact with biological systems:
- Enzyme Inhibition : Investigations into how this compound might inhibit specific enzymes could lead to new avenues for therapeutic interventions.
- Probes for Biological Imaging : The boron atom can be functionalized to create imaging agents that allow for visualization of biological processes.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of boron-containing compounds similar to 4-[2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine. Results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study 2: Polymer Development
Research demonstrated that incorporating the compound into polymer matrices enhanced mechanical properties and thermal stability. The resulting materials showed promise for use in high-performance applications such as aerospace and automotive components.
Comparison with Similar Compounds
Structural Classification of Analogs
Similar compounds are categorized based on core structures:
Phenyl-Based Derivatives
- Example: 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine (CAS 852227-95-3) Structure: Morpholine directly attached to a phenyl ring with a boronate group at the meta position. Synthesis: Reacting boronate-containing phenol derivatives with morpholine-substituted alkyl halides (e.g., 4-(2-chloroethyl)morpholine) using Cs₂CO₃/KI in DMF (65°C, 12h; 67% yield) . Properties: Purity ≥90%, stored under inert atmosphere .
Example : 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine (CAS 364794-81-0)
Heterocyclic Derivatives
Example : 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine (CAS 485799-04-0)
- Example: 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]morpholine Structure: Thiazole core with boronate and morpholine substituents. Applications: Potential use in materials science or medicinal chemistry .
Substituent-Modified Analogs
Example : 4-(3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine
- Example: 4-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)furo[3,2-c]pyridine Structure: Furopyridine core with methyl and boronate substituents. Synthesis: 68% yield via palladium-catalyzed coupling . Applications: Intermediate in kinase inhibitor development .
Physicochemical Properties
Q & A
Q. What are the key synthetic pathways for preparing 4-[2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring via Suzuki-Miyaura coupling to introduce the boronic ester group. Subsequent steps include etherification to attach the morpholine-ethyloxy moiety. For example, a similar compound (4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine) was synthesized via palladium-catalyzed cross-coupling followed by nucleophilic substitution . Critical parameters include:
- Catalyst system : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for Suzuki coupling.
- Temperature control : 80–100°C for boronic ester formation.
- Purification : Column chromatography with hexanes/EtOAC (+0.25% Et₃N) to isolate intermediates .
Yield optimization requires strict anhydrous conditions and inert atmospheres to prevent boronic ester hydrolysis .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Purity is assessed via:
- HPLC : Retention time comparison against standards (e.g., 97% purity in vs. 90% in ).
- NMR spectroscopy : Integration of aromatic protons (δ 7.2–7.8 ppm) and morpholine methylene groups (δ 3.5–3.7 ppm) confirms structural fidelity .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 309.23 for C₁₅H₂₄BNO₃S) validate molecular weight .
Contaminants like unreacted boronic acid or deprotected intermediates are monitored using TLC (Rf = 0.3–0.5 in EtOAc/hexanes) .
Advanced Research Questions
Q. What strategies are employed to optimize Suzuki-Miyaura cross-coupling reactions involving this boronic ester?
- Methodological Answer : Optimization focuses on:
- Ligand selection : Bulky ligands (e.g., SPhos) enhance steric protection of the boronic ester, reducing homocoupling byproducts .
- Solvent systems : THF/H₂O (4:1) or DME/EtOH mixtures improve solubility while minimizing ester hydrolysis .
- Catalyst loading : 2–5 mol% Pd(OAc)₂ achieves >80% conversion in model reactions (e.g., coupling with aryl halides) .
Computational modeling (e.g., DFT calculations) predicts regioselectivity in coupling reactions, as demonstrated in ICReDD’s integrated reaction design workflows .
Q. How do reaction conditions influence the stability of the dioxaborolane ring during functionalization?
- Methodological Answer : The dioxaborolane group is prone to hydrolysis under acidic or aqueous conditions. Stability studies show:
- pH dependence : Degradation occurs below pH 5 or above pH 9, confirmed via LC-MS tracking of boronic acid byproducts (m/z 209.1) .
- Temperature effects : Prolonged heating (>100°C) in polar solvents (e.g., DMF) accelerates ring opening.
Mitigation strategies include: - Anhydrous reaction setups : Use of molecular sieves or argon atmospheres .
- Protective groups : Triisopropylsilyl (TIPS) or pinacol esters stabilize boronates during multi-step syntheses .
Contradictions and Resolutions
- Purity Discrepancies : reports 97% purity, while cites 90%. This likely reflects differences in purification protocols (e.g., column chromatography vs. recrystallization). Researchers should validate purity in-house using orthogonal methods (HPLC + NMR) .
- Yield Variability : Synthesis of a related compound (3-(4-boronophenyl)morpholine) yielded 27% in one study , emphasizing the need for iterative optimization of catalyst systems and reaction times.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
